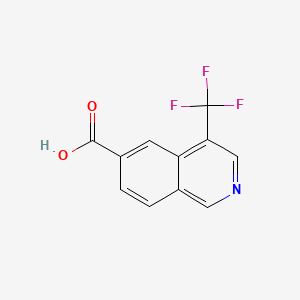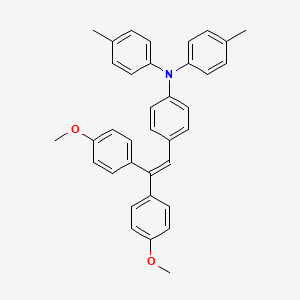
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a vinyl group substituted with two 4-methoxyphenyl groups and an aniline moiety substituted with two p-tolyl groups. Its molecular structure contributes to its distinct chemical behavior and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline typically involves a multi-step process. One common method includes the following steps :
Formation of the Vinyl Intermediate: The initial step involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The mixture is refluxed for several hours, followed by quenching with aqueous hydrochloric acid and extraction with dichloromethane.
Coupling Reaction: The resulting intermediate is then subjected to a coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and potassium acetate in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2,2-bis(4-methoxyphenyl)vinyl)benzene: Similar structure but with a benzene core.
2,2-Bis(4-methoxyphenyl)propane: Similar methoxyphenyl groups but different core structure.
Uniqueness
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is unique due to its combination of vinyl and aniline moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C36H33NO2 |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
N-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H33NO2/c1-26-5-15-31(16-6-26)37(32-17-7-27(2)8-18-32)33-19-9-28(10-20-33)25-36(29-11-21-34(38-3)22-12-29)30-13-23-35(39-4)24-14-30/h5-25H,1-4H3 |
Clé InChI |
HAWAKYAYFZBXDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


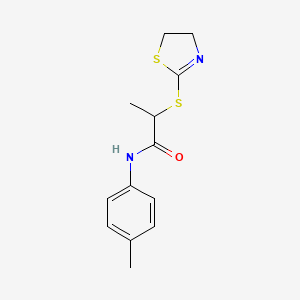
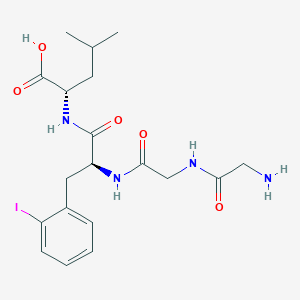
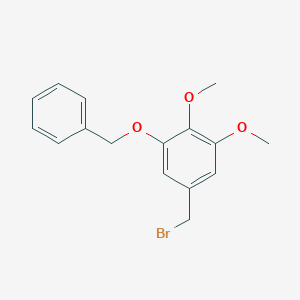
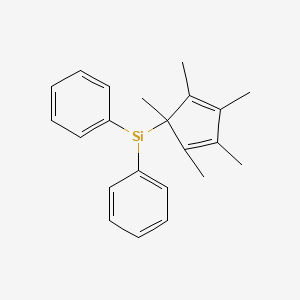
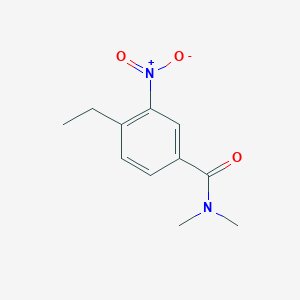

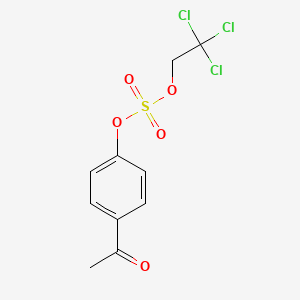
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
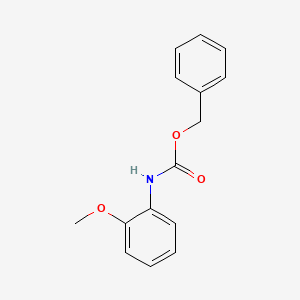
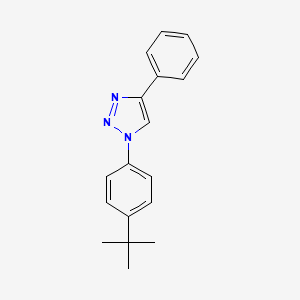
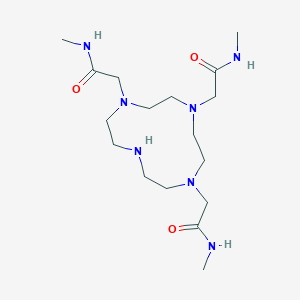
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
